An In-depth Technical Guide to 1,5-Anhydro-D-mannitol Peracetate: Synthesis and Properties
An In-depth Technical Guide to 1,5-Anhydro-D-mannitol Peracetate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1,5-Anhydro-D-mannitol peracetate, a fully acetylated derivative of 1,5-Anhydro-D-mannitol. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, drug discovery, and development.
Introduction
1,5-Anhydro-D-mannitol is a naturally occurring polyol, and its peracetylated form, 1,5-Anhydro-D-mannitol peracetate (also known as 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol), is a key derivative in carbohydrate synthesis. The acetylation of hydroxyl groups is a common strategy to protect these functionalities during multi-step synthetic routes, to enhance solubility in organic solvents, and to facilitate characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details a standard laboratory procedure for the synthesis of this compound and summarizes its known physical and chemical properties.
Synthesis of 1,5-Anhydro-D-mannitol Peracetate
The synthesis of 1,5-Anhydro-D-mannitol peracetate is typically achieved through the exhaustive acetylation of 1,5-Anhydro-D-mannitol using acetic anhydride (B1165640) in the presence of a base catalyst, most commonly pyridine (B92270). This reaction is a standard procedure in carbohydrate chemistry and generally proceeds with high yield.
Experimental Protocol: Acetylation of 1,5-Anhydro-D-mannitol
This protocol is a general method for the O-acetylation of hydroxyl groups and can be effectively applied to the synthesis of 1,5-Anhydro-D-mannitol peracetate.
Materials:
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1,5-Anhydro-D-mannitol
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Acetic anhydride (Ac₂O)
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Pyridine (anhydrous)
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Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Methanol (MeOH, anhydrous)
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Silica (B1680970) gel for column chromatography
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Thin-layer chromatography (TLC) plates
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,5-Anhydro-D-mannitol (1 equivalent) in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material.
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Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (a slight excess per hydroxyl group, typically 4.5-5 equivalents for a tetrahydroxy compound) dropwise while stirring.
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Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature and monitor its progress by TLC until the starting material is completely consumed.
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Quenching the Reaction: Once the reaction is complete, cool the mixture again in an ice bath and quench the excess acetic anhydride by the slow addition of anhydrous methanol.
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Work-up:
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Remove the pyridine by co-evaporation with toluene under reduced pressure.
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Dissolve the residue in dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any excess acid, and finally with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 1,5-Anhydro-D-mannitol peracetate by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure product.
Synthesis Workflow
Physicochemical Properties
This section summarizes the key quantitative data for 1,5-Anhydro-D-mannitol and its peracetylated derivative.
Properties of 1,5-Anhydro-D-mannitol (Starting Material)
| Property | Value | Reference |
| CAS Number | 492-93-3 | [1] |
| Molecular Formula | C₆H₁₂O₅ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Melting Point | 155 °C | [2] |
| Boiling Point | 376.8 °C at 760 mmHg | [2] |
| Appearance | White Solid | [2] |
Properties of 1,5-Anhydro-D-mannitol Peracetate
| Property | Value | Reference |
| CAS Number | 13121-61-4 | [3] |
| Synonyms | 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-mannitol, 1,5-Anhydro-D-mannitol tetraacetate | [3] |
| Molecular Formula | C₁₄H₂₀O₉ | [3] |
| Molecular Weight | 332.31 g/mol | [3] |
| Melting Point | 104-105 °C | [3] |
| Appearance | Not explicitly stated, likely a white crystalline solid | |
| Optical Rotation | Data not available in the searched literature | |
| ¹H NMR Data | Data not available in the searched literature | |
| ¹³C NMR Data | Data not available in the searched literature |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways of 1,5-Anhydro-D-mannitol peracetate. The primary role of this compound appears to be as a protected intermediate in chemical synthesis.
The unacetylated precursor, 1,5-anhydro-D-mannitol, is described as a carbohydrate metabolism regulator that can inhibit gluconeogenesis.[2][4] However, it is important to note that the peracetylation of the hydroxyl groups would significantly alter the molecule's polarity and its ability to interact with biological targets, making it unlikely to exhibit the same biological activity as the parent compound.
Further research is required to investigate any potential biological effects of 1,5-Anhydro-D-mannitol peracetate.
Conclusion
This technical guide has provided a detailed overview of the synthesis and known properties of 1,5-Anhydro-D-mannitol peracetate. A reliable and standard protocol for its synthesis via the acetylation of 1,5-Anhydro-D-mannitol has been presented. While key physicochemical properties such as molecular weight and melting point are documented, further experimental work is needed to determine other important parameters like specific optical rotation and to obtain detailed NMR spectroscopic data. At present, the biological role of 1,5-Anhydro-D-mannitol peracetate remains uncharacterized, and it is primarily utilized as a synthetic intermediate in carbohydrate chemistry. Future studies may unveil novel applications for this compound in various scientific disciplines.
